Cas no 68978-22-3 (4-butoxy-N-(butylcarbamothioyl)-2-methylbenzenesulfonamide)

4-butoxy-N-(butylcarbamothioyl)-2-methylbenzenesulfonamide structure
68978-22-3 structure
Product name:4-butoxy-N-(butylcarbamothioyl)-2-methylbenzenesulfonamide
CAS No:68978-22-3
MF:C16H26N2O3S2
MW:358.519241809845
CID:1732295
PubChem ID:3052548

4-butoxy-N-(butylcarbamothioyl)-2-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-butoxy-N-(butylcarbamothioyl)-2-methylbenzenesulfonamide
    • 1-(4-butoxy-2-methylphenyl)sulfonyl-3-butylthiourea
    • N-(2-Methyl-4-butoxyphenylsulfonyl)-N'-butylthiourea
    • BRN 2887717
    • Benzenesulfonamide, 4-butoxy-N-((butylamino)thioxomethyl)-2-methyl-
    • 68978-22-3
    • 4-Butoxy-N-((butylamino)thioxomethyl)-2-methylbenzenesulfonamide
    • DTXSID90219028
    • Inchi: InChI=1S/C16H26N2O3S2/c1-4-6-10-17-16(22)18-23(19,20)15-9-8-14(12-13(15)3)21-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,17,18,22)
    • InChI Key: GVPQBLVIGZYXHL-UHFFFAOYSA-N
    • SMILES: CCCCNC(=S)NS(=O)(=O)C1=C(C=C(C=C1)OCCCC)C

Computed Properties

  • Exact Mass: 358.13848504g/mol
  • Monoisotopic Mass: 358.13848504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 3.9

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